4-(4-(2-pyridinyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-yl)morpholine
Overview
Description
4-(4-(2-pyridinyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-yl)morpholine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a trifluoromethyl phenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . Subsequent steps include lithiation and electrophilic trapping to introduce the trifluoromethyl group and the morpholine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and efficient distillation techniques to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-pyridinyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(4-(2-pyridinyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-yl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-(2-pyridinyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various cellular processes and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Similar in structure but lacks the pyrazole and morpholine rings.
Trifluoromethylated pyrazoles: Share the pyrazole ring and trifluoromethyl group but differ in other substituents.
Pyridinium salts: Contain the pyridine ring but have different functional groups and properties.
Uniqueness
4-(4-(2-pyridinyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-yl)morpholine is unique due to its combination of a pyridine ring, a trifluoromethyl phenyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[4-pyridin-2-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-3-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S/c20-19(21,22)14-4-3-5-15(12-14)30(27,28)26-13-16(17-6-1-2-7-23-17)18(24-26)25-8-10-29-11-9-25/h1-7,12-13H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONULEWYYREDKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=N3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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